
7-Methylquinoline-8-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoline and its analogs can be synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold .Aplicaciones Científicas De Investigación
Drug Discovery and Development
7-Methylquinoline-8-carboxylic acid hydrochloride serves as a versatile scaffold in drug discovery. Its quinoline core is a common motif in medicinal chemistry, often used for synthesizing compounds with potential therapeutic effects. For instance, quinoline derivatives have been explored for their antiplasmodial activity, which is crucial in the development of new antimalarial drugs .
Organic Synthesis
This compound is also valuable in synthetic organic chemistry. It can be used as a starting material or intermediate in the synthesis of more complex quinoline derivatives. These derivatives are synthesized through various methods, including transition metal-catalyzed reactions and green chemistry protocols, to create compounds with desired biological and pharmaceutical properties .
Biological Activity Modulation
Quinoline derivatives, including those derived from 7-Methylquinoline-8-carboxylic acid hydrochloride, are known to modulate biological activity. They can be functionalized to interact with specific biological targets, leading to a range of pharmacological activities, such as antitumor, antibacterial, and anti-inflammatory effects .
Environmental Chemistry
In environmental chemistry, quinoline compounds are used to study degradation processes and pollution remediation. Their structural analogs can be designed to act as sensors or to facilitate the breakdown of pollutants, contributing to environmental protection and sustainability .
Material Science
The quinoline structure of 7-Methylquinoline-8-carboxylic acid hydrochloride can be incorporated into materials to impart specific properties. For example, it can be used in the design of organic semiconductors, photovoltaic materials, or as a ligand in metal-organic frameworks (MOFs) for gas storage and separation .
Analytical Chemistry
In analytical chemistry, quinoline derivatives are employed as fluorescent probes or pH indicators due to their optical properties. They can be used in various assays and diagnostic tools to detect or measure the presence of other substances .
Agricultural Chemistry
Quinoline compounds have applications in agricultural chemistry as well. They can be formulated into pesticides or herbicides, providing protection against various pests and weeds. The structural modification of quinoline derivatives allows for the development of new agrochemicals with improved efficacy and safety profiles .
Nanotechnology
Lastly, 7-Methylquinoline-8-carboxylic acid hydrochloride can be utilized in nanotechnology. Its derivatives can be used to synthesize nanoparticles with potential applications in drug delivery, imaging, and as catalysts in chemical reactions .
Mecanismo De Acción
Target of Action
Quinoline compounds, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the quinoline derivative.
Biochemical Pathways
Quinoline derivatives can influence a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Methylquinoline-8-carboxylic acid hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
7-methylquinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14;/h2-6H,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBJVKYGOGSJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylquinoline-8-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

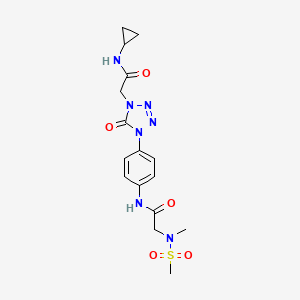
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2925320.png)
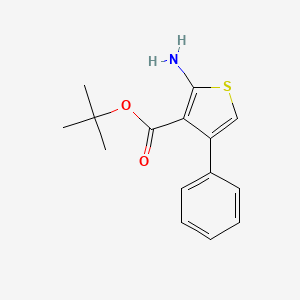
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2925324.png)

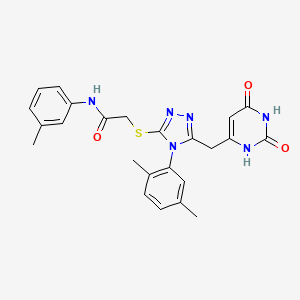
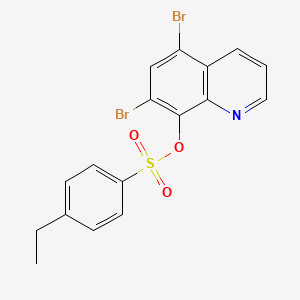
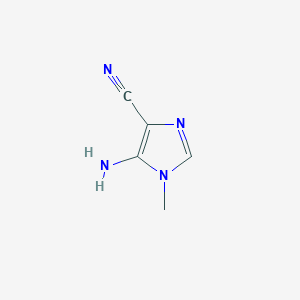

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925332.png)
![1-(3,5-dimethylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925333.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)